Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Description
Overview of Stable Isotope Tracers in Biochemical Investigations
Stable isotope tracers are compounds in which an element's natural, most abundant isotope is replaced by a less abundant, heavier, but non-radioactive, stable isotope. nih.gov For carbon, the most common isotope is carbon-12 (¹²C), while carbon-13 (¹³C) is a stable isotope that can be used for labeling. youtube.com Other common stable isotopes used in metabolic research include deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). nih.govmetwarebio.com
The fundamental principle of isotope tracing lies in the fact that isotopically labeled molecules are chemically and biologically equivalent to their unlabeled counterparts. metwarebio.comcreative-proteomics.com They participate in the same biochemical reactions at virtually the same rates. However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This enables researchers to follow the path of the labeled atoms as the tracer molecule is metabolized, providing a dynamic view of metabolic fluxes. springernature.comresearchgate.net
Stable isotopes offer significant advantages over radioactive isotopes (e.g., ¹⁴C), as they are not radioactive and can be used safely in a wider range of studies, including those involving children and pregnant women. bioscientifica.com The simultaneous measurement of both the labeled tracer and the unlabeled compound (tracee) with high precision is another key benefit. bioscientifica.com
Table 1: Comparison of Stable and Radioactive Isotope Tracers| Feature | Stable Isotope Tracers (e.g., ¹³C, ¹⁵N) | Radioactive Isotope Tracers (e.g., ¹⁴C, ³H) |
|---|---|---|
| Nature | Non-radioactive. metwarebio.com | Radioactive; emit detectable radiation. metwarebio.com |
| Safety | Considered safe for use in humans, including vulnerable populations. bioscientifica.com | Use is restricted due to radiation safety concerns. researchgate.net |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). wikipedia.org | Scintillation counting, autoradiography. metwarebio.com |
| Key Advantage | Allows for simultaneous, high-precision measurement of both tracer and tracee. bioscientifica.com | High sensitivity, allowing for detection of very small quantities. |
| Application Scope | Broadly used in human metabolic studies, fluxomics, and proteomics. creative-proteomics.combioscientifica.com | Primarily used in preclinical research and specialized laboratory settings. researchgate.net |
Significance of Positional Carbon-13 Labeling for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of reactions within a metabolic network. researchgate.netethz.ch The use of ¹³C-labeled substrates is central to MFA. nih.gov The specific placement of ¹³C atoms within a tracer molecule—known as positional labeling—is critically important because different metabolic pathways will result in distinct labeling patterns in downstream metabolites. researchgate.netfrontiersin.org
By analyzing the distribution of ¹³C atoms (isotopomers) in these products, researchers can deduce the relative activity of different pathways. wikipedia.orgnih.gov For example, if ¹³C-labeled glucose is used as a tracer, the position of the ¹³C label will determine the labeling pattern of pyruvate (B1213749). If the ¹³C is on the first carbon of pyruvate (1-¹³C-pyruvate), this label will be lost as ¹³CO₂ during the conversion to acetyl-CoA by the enzyme pyruvate dehydrogenase. nih.gov However, if pyruvate enters the TCA cycle via pyruvate carboxylase, the label is retained. nih.gov Tracking these distinct fates allows for the precise quantification of the flux through each competing pathway. nih.gov This level of detail is crucial for understanding how cells adapt their metabolism under different physiological or pathological conditions. researchgate.net
Role of Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 as a Specific Fatty Acid Tracer
Sodium palmitate is the sodium salt of palmitate, a 16-carbon saturated fatty acid that is a central molecule in lipid metabolism. The specifically labeled tracer, Sodium palmitate-2,4,6,8,10,12,14,16-¹³C8, is designed to probe fatty acid oxidation. In this molecule, eight of the sixteen carbon atoms are replaced with ¹³C at every even-numbered position starting from the second carbon.
The significance of this labeling pattern becomes clear in the context of beta-oxidation, the primary pathway for fatty acid breakdown. During each cycle of beta-oxidation, a two-carbon unit is cleaved from the fatty acid to form acetyl-CoA. Due to the specific labeling of Sodium palmitate-¹³C8, each molecule of acetyl-CoA produced will contain exactly one ¹³C atom. This allows researchers to precisely trace the fate of fatty acid-derived acetyl-CoA.
Studies using ¹³C-labeled palmitate have provided detailed insights into fatty acid handling in various tissues and conditions. For instance, research comparing individuals with type 2 diabetes to healthy controls found that after infusion of [U-¹³C]palmitate, the skeletal muscle of control subjects released ¹³CO₂ and ¹³C-glutamine (products of oxidation), whereas the muscle of diabetic subjects did not, despite taking up the tracer. diabetesjournals.org This indicated a difference in the muscular handling of fatty acids between the two groups. diabetesjournals.org Another study in fasting mice used ¹³C-labeled palmitate to show that the liver is central to storing excess fatty acids, incorporating the tracer into triglycerides and phosphatidylcholine, while skeletal muscle directs fatty acids toward oxidation. researchgate.net
Table 2: Selected Research Findings Using ¹³C-Labeled Palmitate Tracers| Study Focus | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Fatty acid fate in type 2 diabetes vs. controls | [U-¹³C]palmitate | Control muscle released ¹³C-labeled oxidation products (¹³CO₂, ¹³C-glutamine), while diabetic muscle did not, suggesting impaired fatty acid oxidation. diabetesjournals.org | diabetesjournals.org |
| Fate of free fatty acids in fasting mice | [U-¹³C]palmitate | The liver rapidly incorporated the palmitate tracer into storage lipids (triglycerides, phosphatidylcholine), while muscle directed it towards oxidation, producing acylcarnitines. researchgate.net | researchgate.net |
| Measurement of free fatty acid turnover | [U-¹³C]palmitate | Demonstrated that using uniformly labeled ¹³C-palmitate with highly sensitive mass spectrometry (GC/C/IRMS) allows for a hundred-fold reduction in the required tracer dose compared to conventional methods. nih.gov | nih.gov |
| Origin of VLDL-triglyceride fatty acids | Labeled palmitate | By infusing labeled palmitate and monitoring its appearance in VLDL-triglycerides, it is possible to estimate the contribution of plasma free fatty acids versus other non-systemic sources to VLDL production. nih.gov | nih.gov |
Evolution of Stable Isotope Tracing Methodologies in Lipid Metabolism Studies
The use of isotopes to study lipid metabolism has a long history, dating back to a 1937 study where deuterium-labeled linseed oil was fed to mice to demonstrate that dietary fatty acids were incorporated into adipose tissue. bioscientifica.com This finding was revolutionary, as it showed that fat depots were not inert but highly dynamic. nih.gov Early research was often limited by the scarcity of stable isotope tracers and the high cost of the necessary analytical equipment, leading to the widespread use of radioactive isotopes instead. bioscientifica.com
The 1970s and 1980s marked a renaissance for stable isotope tracers, driven by advancements in mass spectrometry, including gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These technological improvements made it possible to measure isotopic abundance with high precision in complex biological samples. nih.gov The development of new methodologies and the increased commercial availability of a wide variety of ¹³C-labeled compounds further expanded the application of these techniques. nih.govnih.gov
Today, stable isotope tracing, coupled with advanced high-resolution mass spectrometry and computational modeling, is a cornerstone of lipid metabolism research. nih.govresearchgate.net Modern approaches allow for the simultaneous tracing of multiple pathways and provide a comprehensive view of lipid synthesis, transport, and storage, a field often referred to as "lipidomics". nih.govresearchgate.net This evolution has transformed the study of lipid metabolism from static measurements to dynamic, quantitative analyses of metabolic fluxes in vivo. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2,4,6,8,10,12,14,16-13C8)hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-CZRUWCNSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745647 | |
| Record name | Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-50-5 | |
| Record name | Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-50-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Frameworks for Utilizing Sodium Palmitate 2,4,6,8,10,12,14,16 13c8
Experimental Design for Isotopic Enrichment Studies
Effective experimental design is paramount for leveraging the full potential of stable isotope tracers. The design must consider the specific biological questions being addressed, the choice of research model, and the dynamics of isotope incorporation into metabolic pools.
The selection of a tracer's isotopic labeling pattern is a strategic decision that dictates the specific metabolic pathways that can be investigated. While uniformly labeled fatty acids like U-13C16-palmitate provide a general overview of carbon fate, position-specific labels, such as in Sodium Palmitate-2,4,6,8,10,12,14,16-13C8, enable more nuanced interrogation of metabolic processes. nih.gov
The labeling pattern of this compound, with 13C atoms on every other carbon starting from the second position, is particularly insightful for studying fatty acid synthesis and breakdown. Fatty acids are synthesized from two-carbon acetyl-CoA units. This specific labeling pattern allows researchers to trace the incorporation and fate of these distinct two-carbon units.
Key metabolic interrogations using this pattern include:
Beta-oxidation: During mitochondrial beta-oxidation, fatty acids are broken down into acetyl-CoA units. By tracking the release of 13C-labeled acetyl-CoA from this compound, researchers can precisely quantify the rate of fatty acid oxidation. nih.gov The labeled acetyl-CoA can then be traced into the tricarboxylic acid (TCA) cycle, and its contribution to downstream metabolites can be measured. nih.gov
De Novo Lipogenesis and Elongation: Conversely, this tracer can be used to study the reverse process of fatty acid elongation. By introducing labeled two-carbon units, one can observe their incorporation into longer fatty acid chains. This provides insights into the activity of elongase enzymes and the dynamics of complex lipid synthesis. researchgate.net
Lipid Trafficking and Storage: Following its incorporation into complex lipids like triglycerides and phospholipids, the tracer's journey can be monitored. oup.comresearchgate.net This allows for the study of lipid storage in lipid droplets, transport between organelles, and secretion from cells. For example, studies in human placental explants have used 13C-labeled palmitic acid to show it is primarily directed into phosphatidylcholine synthesis. oup.comresearchgate.net
The application of this compound spans a range of biological models, from single cells to whole organisms. The methodology of administration is tailored to the specific model system to ensure accurate and reproducible results.
In vitro cell culture provides a controlled environment to study cellular metabolism. For labeling experiments, this compound is typically complexed with fatty acid-free bovine serum albumin (BSA) before being added to the culture medium. nih.gov This mimics its physiological transport in the bloodstream.
This approach has been used to:
Trace De Novo Sphingolipid Biosynthesis: Studies have used uniformly labeled [U-13C]palmitate in HEK293 cells to analyze the synthesis of ceramides, monohexosylceramides, and sphingomyelins. nih.gov
Investigate Fatty Acid Oxidation: By supplying 13C-labeled fatty acids to cultured cells, researchers can trace the carbon flow through β-oxidation and into the TCA cycle, identifying distinct metabolic fates in different cell types, such as proliferative versus oxidative cells. nih.gov
Analyze Substrate Contribution to Acetyl-CoA Pools: The labeling patterns of fatty acids synthesized de novo can reveal the relative contributions of different substrates, like glucose or glutamine, to the cytoplasmic acetyl-CoA pool. biorxiv.org
| Research Focus | Cell Model | Key Findings |
| De Novo Sphingolipid Biosynthesis | HEK293 Cells | Quantified the rates of C16:0-ceramide, C16:0-monohexosylceramide, and C16:0-sphingomyelin biosynthesis. nih.gov |
| Fatty Acid Oxidation Pathways | HEK293 Cells, Primary Fibroblasts | Demonstrated that both proliferative and oxidative cells have robust β-oxidation, but the metabolic fate of citrate (B86180) differs. nih.gov |
| Single-Cell Isotope Tracing | Murine Liver Cancer Cells | Revealed spatial heterogeneity in de novo fatty acid synthesis and uptake between normoxic and hypoxic cells. biorxiv.org |
Ex vivo systems, such as perfused organs or tissue explants, bridge the gap between in vitro and in vivo research. These models maintain the tissue architecture and some physiological functions, allowing for the study of organ-specific metabolism in a controlled setting.
Examples of applications include:
Placental Lipid Metabolism: Human placental explants have been treated with 13C-labeled fatty acids to investigate their uptake and metabolic fate. oup.comresearchgate.net These studies found that palmitic acid was primarily incorporated into phosphatidylcholines, while oleic acid was directed to both phosphatidylcholines and triacylglycerols. oup.comresearchgate.net
Cardiac Fatty Acid Metabolism: Data from in vivo studies on mouse hearts using radiolabeled palmitate have been validated against measurements from ex vivo perfused working hearts, confirming the accuracy of the in vivo metabolic parameters obtained. nih.govnih.gov
These systems allow for the direct administration of the labeled tracer to the organ, providing a clear picture of its metabolic processing without the complexities of systemic circulation and inter-organ crosstalk present in whole animal models.
In vivo studies in animal models are essential for understanding the systemic effects of lipid metabolism. This compound can be administered intravenously, often as a continuous infusion, to trace fatty acid flux throughout the body. nih.govmetsol.com
Key applications in animal models include:
Measuring Fatty Acid Flux and Oxidation: Continuous intravenous infusion of labeled palmitate allows for the calculation of the rate of appearance of endogenous fatty acids into the bloodstream, which at steady state equals the rate of uptake and turnover. metsol.com The appearance of labeled CO2 in expired breath is used to quantify whole-body fatty acid oxidation. nih.gov
Tissue-Specific Lipid Metabolism: Following administration of the tracer, tissues can be harvested to analyze the incorporation of the label into various lipid pools. One study in fasted mice used a bolus of [U-13C]-palmitate and found that labeled lipids were primarily detectable in the liver as triglycerides and phosphatidylcholine, while labeled acylcarnitines were higher in muscle. researchgate.net
Brain Development: In neonatal rats, 13C-labeled polyunsaturated fatty acids have been used to monitor their uptake and metabolism in the brain, demonstrating their incorporation into brain phospholipids and cholesterol during a critical developmental period. westminster.ac.uk
| Animal Model | Research Focus | Administration Method | Key Findings |
| Mice | Tissue-specific fate of free fatty acids | Intravenous bolus injection | Labeled palmitate was primarily incorporated into triglycerides and phosphatidylcholine in the liver, while acylcarnitine production was higher in muscle. researchgate.net |
| Mice | Myocardial fatty acid metabolism | Dynamic PET imaging with [11C]palmitate | Established a quantitative method to measure myocardial fatty acid oxidation, esterification, and uptake in vivo. nih.govnih.gov |
| Neonatal Rats | Brain lipid synthesis | Intragastric injection | Demonstrated the incorporation of labeled fatty acids into brain phospholipids and cholesterol during development. westminster.ac.uk |
A critical assumption in many tracer studies is that the system has reached an isotopic steady state, where the isotopic enrichment of the precursor pool remains constant over time. nih.gov Achieving this state is essential for accurately calculating metabolic flux rates.
Several factors influence the time required to reach a steady state:
Pool Turnover Rate: Metabolite pools with rapid turnover, such as plasma free fatty acids, can reach isotopic equilibrium relatively quickly, often within 30-60 minutes of continuous infusion. nih.gov In contrast, pools with slow turnover, like certain complex lipids within tissues, may take many hours.
Tracer Administration: For substrates with slow turnover, a constant infusion is often preceded by a priming bolus injection of the tracer. nih.gov This priming dose rapidly raises the isotopic enrichment of the pool, shortening the time needed to reach equilibrium.
Biological System: In cell culture, achieving near isotopic equilibrium in the palmitoyl-CoA pool can take several hours. For instance, in HEK293 cells incubated with [U-13C]palmitic acid, about 60% of the total palmitoyl-CoA was labeled by 3 hours, which was considered near isotopic equilibrium. nih.gov In whole organisms, achieving steady state in expired CO2 after administering a carbon-labeled fatty acid can take 8 hours or more due to the slow exchange with the body's large bicarbonate pool. nih.gov
Failure to achieve or account for a non-steady state can lead to significant underestimation or overestimation of metabolic rates. Therefore, experimental designs must include appropriate sampling time points to verify that a steady state has been reached or to apply non-steady-state kinetic models for data analysis.
Correction for Natural Abundance of Carbon-13
When conducting stable isotope tracing experiments, it is crucial to correct for the naturally occurring heavy isotopes that are not derived from the tracer nutrient. semanticscholar.org Carbon, in its natural state, is composed of two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). nih.gov This natural abundance of ¹³C means that even in unlabeled metabolites, there will be a distribution of mass isotopologues, which are molecules of the same compound that differ in mass due to the number of heavy isotopes they contain. semanticscholar.org
Quantification of the mass isotopomer distribution of a metabolite resulting from the metabolism of a ¹³C-labeled substrate necessitates the correction of the measured mass isotopomer distribution for these naturally occurring isotopes. nih.govsemanticscholar.org Failure to do so can lead to an overestimation of the incorporation of the labeled tracer and result in inaccurate calculations of metabolic fluxes. researchgate.net
Various computational algorithms and software tools have been developed to perform this correction. semanticscholar.orgresearchgate.net These methods typically involve the use of a correction matrix, which is mathematically derived from combinatorial probability, to remove the influence of naturally occurring heavy isotopes. semanticscholar.org The algorithm calculates the expected natural abundance mass isotopomer distribution for a given molecule based on its elemental formula and the known natural abundances of its constituent isotopes. nih.govsemanticscholar.org This calculated distribution is then used to correct the experimentally measured mass isotopomer distribution of the labeled metabolite. nih.govsemanticscholar.org Some advanced algorithms can be applied to data from both low- and high-resolution mass spectrometers and can even handle dual-isotope tracing experiments (e.g., ¹³C and ¹⁵N). semanticscholar.orgchemrxiv.org
For high-resolution mass spectrometry data, where isotopic clusters can resolve differences between the incorporation of different elements, specific computational approaches are available for denoising and natural abundance correction. nih.gov
Sample Preparation and Analytical Techniques for 13C-Palmitate Derived Metabolites
The analysis of metabolites derived from ¹³C-palmitate requires careful sample preparation to preserve the in vivo metabolic state and the use of sensitive analytical techniques to detect and quantify the labeled species.
A critical first step in metabolomics is the rapid quenching of metabolic activity to prevent enzymatic degradation or alteration of metabolite levels during sample handling. nih.gov The ideal quenching solvent should immediately halt all cellular metabolic activity without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites. creative-proteomics.com
For cultured cells, this is often a two-step process involving quenching to stop metabolism and allow for the removal of the culture medium, followed by extraction to recover the metabolites from the cells. biospec.net Common quenching methods include the use of cold organic solvents like methanol or acetonitrile, often in aqueous solutions, or rapid freezing in liquid nitrogen. nih.govcreative-proteomics.com For mammalian cell cultures, a wash step with a cold isotonic solution, such as 0.9% saline, prior to quenching is often necessary to remove extracellular metabolites from the complex media. nih.govuq.edu.au Fast filtration can be employed to rapidly separate cells from the medium before quenching. nih.gov
Once quenched, metabolites are extracted from the biological matrix. The choice of extraction solvent is crucial and depends on the physicochemical properties of the target metabolites. nih.gov Liquid-liquid extraction using solvents like methanol/water, acetonitrile/water, or methanol/chloroform is widely used for cellular metabolomics. creative-proteomics.com For plasma lipidomics, common protocols include the classical Folch method, the Matyash method (methanol/tert-butyl methyl ether), and single-phase extractions with methanol/1-butanol or other alcohol-based systems. frontiersin.orgresearchgate.netacs.org The goal is to efficiently extract the lipids of interest while minimizing the co-extraction of interfering substances. nih.gov The extracted samples are often evaporated and reconstituted in a suitable solvent for analysis. frontiersin.org
| Biological Matrix | Quenching Method | Extraction Solvent/Method |
|---|---|---|
| Cultured Mammalian Cells | Cold Methanol (-40°C), Liquid Nitrogen, Cold Isotonic Saline | Methanol/Water, Acetonitrile/Water, Methanol/Chloroform |
| Bacterial Cells | Cold Methanol Solution, Perchloric Acid Solution, Liquid Nitrogen | Specific protocols vary based on bacterial species |
| Plasma/Serum | Not typically quenched in the same manner as cells | Folch (Chloroform/Methanol), Matyash (MTBE/Methanol), 1-Butanol/Methanol |
| Tissues | Liquid Nitrogen Freezing and Grinding/Homogenizing | Solvent systems tailored to the tissue and target metabolites |
Mass spectrometry is the primary analytical tool for detecting and quantifying ¹³C-labeled metabolites due to its high sensitivity, selectivity, and ability to distinguish between different isotopologues.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds, including many central carbon metabolites and fatty acids. nau.eduresearchgate.net For fatty acid analysis, derivatization is typically required to increase their volatility and improve their chromatographic properties. sigmaaldrich.comrestek.com A common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol or trimethylsilyldiazomethane. mdpi.comresearchgate.net Silylation using reagents such as BSTFA or MSTFA is another common derivatization approach. restek.com
Once derivatized, the sample is introduced into the GC, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. nau.edu By analyzing the mass spectra of the eluting peaks, it is possible to determine the mass isotopomer distribution of each metabolite, providing insights into the incorporation of ¹³C from the labeled palmitate into various metabolic pathways. nih.govsemanticscholar.org
LC-MS is a powerful and versatile technique for the analysis of a wide range of metabolites, particularly those that are not amenable to GC-MS due to their low volatility or thermal instability. nih.govprinceton.edu In lipidomics, reversed-phase liquid chromatography is often used to separate different lipid species based on their hydrophobicity. nih.govoup.com The separated lipids are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which generates ions in the gas phase with minimal fragmentation. nih.gov
Tandem mass spectrometry (MS/MS) can be used to further characterize the lipid species and their fatty acid composition. oup.com High-resolution mass spectrometers, such as those based on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) technology, provide highly accurate mass measurements, which greatly facilitates the identification of unknown metabolites and the resolution of isobaric species. nih.govmdpi.comnih.gov FT-ICR MS, in particular, offers unparalleled mass resolution and accuracy, making it a valuable tool for complex metabolomics studies. nih.govproquest.com By analyzing the mass spectra of the labeled lipids, researchers can determine the extent of ¹³C incorporation from palmitate into various lipid classes, such as triacylglycerols and phospholipids. oup.comresearchgate.net
| Technique | Typical Analytes | Sample Preparation | Key Advantages |
|---|---|---|---|
| GC-MS | Volatile and thermally stable compounds (e.g., FAMEs, central carbon metabolites) | Derivatization (e.g., methylation, silylation) often required | Excellent chromatographic resolution, established libraries for identification |
| LC-MS/MS | Wide range of non-volatile and thermally labile compounds (e.g., intact lipids, polar metabolites) | Minimal derivatization, extraction and reconstitution | Versatile, suitable for a broad range of compounds, structural information from MS/MS |
| UPLC-MS | Similar to LC-MS but with higher resolution and speed | Similar to LC-MS | Improved chromatographic separation and throughput |
| FT-ICR MS | Complex mixtures of metabolites requiring high mass accuracy | Direct infusion or coupled to LC | Ultra-high mass resolution and accuracy, aids in formula determination |
When ¹³C-labeled substrates like this compound are metabolized and oxidized, the labeled carbon atoms can be released as ¹³CO₂ in the breath. physiology.org Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for accurately measuring the ratio of ¹³CO₂ to ¹²CO₂ in expired air. tandfonline.comnih.govnih.gov
In a typical ¹³CO₂ breath test, a baseline breath sample is collected before the administration of the labeled substrate. physiology.org Subsequent breath samples are collected at specific time points after administration. tandfonline.comnih.gov The collected breath samples are then analyzed by IRMS, which is specifically designed to provide very precise measurements of isotope ratios. frontiersin.org The results are often expressed as a delta (δ) value in parts per thousand (‰) relative to a standard. physiology.orgfrontiersin.org An increase in the δ¹³CO₂ value over time indicates the oxidation of the labeled substrate. physiology.org This technique provides a non-invasive way to assess whole-body substrate metabolism. physiology.org While IRMS is highly sensitive and precise, alternative methods like non-dispersive infrared spectrometry (NDIRS) are also available and can be suitable for certain clinical applications. tandfonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ and Ex Vivo Flux Determination (e.g., 13C MRS)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique used to determine metabolic fluxes by tracking the fate of carbon-13 (¹³C) atoms from labeled substrates like Sodium palmitate-2,4,6,8,10,12,14,16-¹³C₈. This method allows for the measurement of isotope incorporation into various downstream metabolites both in situ (in living organisms) and ex vivo (in tissues extracted from an organism).
¹³C Magnetic Resonance Spectroscopy (MRS) directly detects the ¹³C nuclei, providing detailed information about the specific location of the isotope within a molecule. When Sodium palmitate-¹³C₈ is metabolized, the ¹³C labels are distributed throughout the metabolic network. The resulting ¹³C-¹³C spin-spin couplings in the NMR spectra of metabolites produce characteristic splitting patterns (e.g., doublets, triplets), which reveal the specific positions and arrangements of the ¹³C atoms. This positional information is crucial for elucidating pathway activities that would be ambiguous with mass spectrometry alone.
In situ studies, often performed on living organisms or perfused organs, use ¹³C MRS to dynamically monitor the real-time conversion of the labeled palmitate into metabolites such as glutamate, glutamine, and lactate. This provides a window into metabolic activity under physiological conditions.
Ex vivo analysis involves extracting tissues after the administration of the ¹³C-labeled substrate and analyzing the extracts using high-resolution NMR. This approach allows for the detection of a wider range of metabolites at lower concentrations and provides more detailed spectral information. For instance, brain tissue extracts can be analyzed to probe glial and neuronal metabolic pathways, distinguishing between metabolites produced via glycolysis versus the pentose phosphate pathway based on the specific isotopomer patterns. By analyzing the fractional enrichment and specific labeling patterns in key metabolites, researchers can calculate the rates (fluxes) of various metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle.
Below is a representative table illustrating the type of data obtained from a ¹³C NMR experiment tracking the metabolism of labeled palmitate into glutamate in brain tissue.
Table 1: Fractional ¹³C Enrichment in Glutamate Carbons (Ex Vivo Brain Tissue)
Illustrative data showing the percentage of ¹³C enrichment at different carbon positions of glutamate following administration of Sodium palmitate-2,4,6,8,10,12,14,16-¹³C₈. This pattern helps determine the activity of the TCA cycle.
| Metabolite Carbon Position | Fractional ¹³C Enrichment (%) | Inferred Pathway Activity |
|---|---|---|
| Glutamate C4 | 15.2 ± 1.8 | High (reflects initial entry into TCA cycle via acetyl-CoA) |
| Glutamate C3 | 5.8 ± 0.9 | Moderate (reflects subsequent turns of the TCA cycle) |
| Glutamate C2 | 6.1 ± 1.1 | Moderate (reflects subsequent turns of the TCA cycle) |
Computational Approaches for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of intracellular reactions. When combined with stable isotope tracers like Sodium palmitate-2,4,6,8,10,12,14,16-¹³C₈, it becomes ¹³C-MFA, a powerful tool for mapping carbon flow through the metabolic network. This approach relies on mathematical models that connect the measured isotopic labeling patterns of metabolites to the underlying metabolic fluxes.
Isotopomer Distribution Analysis (IDA) and Data Interpretation
Isotopomers are molecules that differ only in the isotopic composition of their atoms. When Sodium palmitate-¹³C₈ is metabolized, its eight ¹³C atoms are incorporated into various downstream metabolites, creating unique mass isotopomer distributions (MIDs). The MID refers to the relative abundance of a metabolite with a specific number of ¹³C atoms (e.g., M+0 for no ¹³C, M+1 for one ¹³C, M+2 for two ¹³C, etc.).
Isotopomer Distribution Analysis (IDA) is the process of measuring these MIDs, typically using mass spectrometry (MS) or NMR, and interpreting them to deduce metabolic pathway activity. The specific pattern of isotopologues provides a metabolic fingerprint. For example, the beta-oxidation of Sodium palmitate-¹³C₈ releases ¹³C₂-acetyl-CoA. The entry of this labeled acetyl-CoA into the TCA cycle will produce a distinct labeling pattern in TCA cycle intermediates like citrate and malate.
Interpreting these patterns allows researchers to:
Identify active pathways: The presence of ¹³C labels in the products of a pathway confirms its activity.
Determine relative pathway contributions: By comparing the labeling patterns from different tracers or under different conditions, the relative importance of converging metabolic routes can be determined.
Quantify carbon transitions: The specific positions of the ¹³C atoms, determined by techniques like NMR or tandem MS, reveal the precise biochemical transformations that have occurred.
The following table shows a simplified example of how isotopomer data for a key metabolite can be interpreted.
Table 2: Hypothetical Mass Isotopomer Distribution for Citrate
Illustrative data for citrate extracted from cells fed Sodium palmitate-2,4,6,8,10,12,14,16-¹³C₈. The distribution reveals the incorporation of labeled acetyl-CoA derived from palmitate oxidation.
| Mass Isotopomer | Relative Abundance (%) | Interpretation |
|---|---|---|
| M+0 (Unlabeled) | 45 | Fraction of citrate derived from endogenous, unlabeled sources. |
| M+2 | 35 | Primary labeled species, indicating one molecule of ¹³C₂-acetyl-CoA from palmitate oxidation condensed with unlabeled oxaloacetate. |
| M+4 | 15 | Indicates condensation of ¹³C₂-acetyl-CoA with ¹³C₂-oxaloacetate from a previous turn of the TCA cycle. |
| M+6 | 5 | Represents contributions from multiple turns of the TCA cycle with labeled precursors. |
Kinetic Modeling and Quantitative Flux Estimation Algorithms
While IDA provides qualitative and relative information, quantitative flux estimation requires sophisticated computational algorithms and kinetic modeling. These methods integrate the experimentally measured isotopomer distributions with a stoichiometric model of the metabolic network to calculate absolute flux values.
The core of this process involves an optimization algorithm that iteratively adjusts the flux values in the metabolic model until the predicted isotopomer distributions in the metabolites match the experimentally measured distributions as closely as possible. The discrepancy between the simulated and measured data is minimized to find the most likely set of metabolic fluxes.
Kinetic modeling can further enhance flux analysis by incorporating information about enzyme kinetics, metabolite concentrations, and thermodynamic constraints. This provides a more dynamic and mechanistically detailed view of metabolic regulation. However, the complexity and data requirements of full kinetic models often lead researchers to use steady-state models for ¹³C-MFA.
Several algorithms are used for flux estimation, including:
Non-linear Optimization: Algorithms search for the flux distribution that minimizes the sum of squared residuals between measured and simulated labeling data.
Monte Carlo Methods: These statistical methods are used to assess the confidence intervals of the estimated fluxes, providing a measure of their precision.
The output of these algorithms is a quantitative flux map, which details the rate of carbon flow through each reaction in the central metabolic network. This allows for a system-wide understanding of how cells utilize substrates like palmitate to fuel processes such as energy production and biosynthesis.
Table of Compounds
Research Applications of Sodium Palmitate 2,4,6,8,10,12,14,16 13c8 in Lipid Metabolism Studies
De Novo Fatty Acid Synthesis Assessment
De novo fatty acid synthesis (DNL) is the process by which cells create new fatty acids from non-lipid precursors. Sodium Palmitate-¹³C₈ is instrumental in assessing the dynamics of this pathway. Palmitate is the primary product of the fatty acid synthase (FASN) enzyme, making it a direct and crucial indicator of DNL activity. biorxiv.org When ¹³C-labeled precursors like ¹³C₆-glucose are used, the incorporation of the isotope into newly synthesized palmitate provides a quantitative measure of the DNL rate. biorxiv.org
Conversely, introducing Sodium Palmitate-¹³C₈ into a system allows researchers to trace its incorporation into more complex lipids. This helps to differentiate between fatty acids taken up from the extracellular environment and those synthesized de novo. cdnsciencepub.com For instance, studies in HEK293 cells using uniformly labeled ¹³C-palmitate have allowed for the calculation of the synthesis rates of various downstream lipid species. After correcting for the isotopic enrichment of the precursor pool (palmitoyl-CoA), researchers determined the de novo biosynthesis rates for several key lipids. nih.gov
Table 1: De Novo Biosynthesis Rates in HEK293 Cells Using [U-¹³C]Palmitate Data reflects rates after 3 hours of incubation with 0.1 mM [U-¹³C]palmitic acid, corrected for ~60% isotopic enrichment of palmitoyl-CoA.
| Lipid Species | Rate of Biosynthesis (pmol/h per mg protein) | Source |
|---|---|---|
| C16:0-Ceramide | 62 ± 3 | nih.gov |
| C16:0-Monohexosylceramide | 13 ± 2 | nih.gov |
| C16:0-Sphingomyelin | 60 ± 11 | nih.gov |
These tracer studies reveal not only the rate of synthesis but also the relative flux into different lipid classes, providing a comprehensive picture of how cells allocate newly acquired or synthesized palmitate. nih.gov
Fatty Acid Oxidation Pathways and Rates
Fatty acid oxidation (FAO) is the catabolic process by which fatty acids are broken down to produce energy. Labeled palmitate is a key tool for quantifying FAO rates and understanding the subsequent metabolic fate of the carbon atoms.
Mitochondrial beta-oxidation is the primary pathway for fatty acid breakdown. It involves a series of four reactions that repetitively shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH₂ in each cycle. reactome.orgresearchgate.net The ¹³C-labeled acetyl-CoA generated from the breakdown of Sodium Palmitate-¹³C₈ can be tracked as it enters other metabolic pathways. nih.gov
Research has shown that the physical shape of mitochondria can influence FAO rates. A study using ¹³C-palmitate demonstrated a clear link between mitochondrial morphology and their capacity for beta-oxidation. Cells with more fragmented mitochondria exhibited a higher rate of palmitoyl-CoA oxidation compared to cells with elongated mitochondria. embopress.org This suggests that mitochondrial dynamics are integrated with the regulation of CPT1, the enzyme that controls fatty acid entry into the mitochondria. embopress.org Furthermore, studies in rat hepatocytes treated with palmitate revealed that the resulting increase in oxygen consumption and mitochondrial metabolic flux was fueled primarily by glutamine, not by the beta-oxidation of the palmitate itself, indicating a complex interplay between different substrate pathways. nih.govvanderbilt.edu
The acetyl-CoA produced from beta-oxidation enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180). nih.govresearchgate.net Using ¹³C-labeled palmitate allows researchers to trace the contribution of fatty acid-derived carbon to the pool of TCA cycle intermediates. The incorporation of ¹³C₂-acetyl-CoA from palmitate oxidation leads to the formation of citrate and other downstream metabolites that are labeled with two extra mass units (m+2). nih.govresearchgate.net
Studies using this method have revealed that the fate of this palmitate-derived carbon can differ significantly depending on the cell's metabolic state. nih.govresearchgate.net
Oxidative Cells: In terminally differentiated, oxidative cells like mature cardiomyocytes, there is a near-complete oxidation of the fatty acid-derived acetyl-CoA within the canonical TCA cycle. nih.gov
Proliferative Cells: In contrast, proliferating cells exhibit a different carbon fate. A significant portion of the ¹³C-labeled citrate formed from palmitate exits the mitochondria to the cytosol, where it can be used for biosynthetic purposes. nih.govresearchgate.net This demonstrates a shift away from complete oxidation and towards anabolism.
A study on skeletal muscle in control subjects found that following infusion with [U-¹³C]palmitate, 15% of the labeled carbon taken up was released as ¹³CO₂, a direct product of TCA cycle activity. diabetesjournals.org This proportion was undetectable in subjects with type 2 diabetes, indicating impaired fatty acid oxidation. diabetesjournals.org
Table 2: Fate of [U-¹³C]Palmitate in Skeletal Muscle Data reflects the percentage of ¹³C uptake from labeled palmitate released as oxidation products.
| Metabolite | Release in Control Subjects (% of ¹³C Uptake) | Release in Type 2 Diabetic Subjects (% of ¹³C Uptake) | Source |
|---|---|---|---|
| ¹³CO₂ | 15% | Not Detectable | diabetesjournals.org |
| ¹³C-Glutamine | 6% | Not Detectable | diabetesjournals.org |
Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of ATP. Studies have shown that prolonged exposure to high levels of palmitate can lead to partial uncoupling of oxidative phosphorylation. nih.gov This condition is characterized by a continued high rate of respiration (oxygen consumption) but a decreased efficiency of ATP production. nih.gov In isolated rat islets, long-term exposure to palmitate resulted in decreased ATP content, increased respiration, and a lower mitochondrial membrane potential, all signs of uncoupling. nih.gov
Using ¹³C-labeled palmitate in conjunction with other labeled substrates (like ¹³C-glucose or ¹³C-glutamine) allows for a detailed analysis of substrate preference. Research has shown that in some cellular models, palmitate treatment dramatically increases mitochondrial oxygen consumption, but this increased activity is fueled by the oxidation of glutamine rather than the palmitate itself. nih.govbiorxiv.org This indicates that the presence of palmitate can rewire mitochondrial metabolism to prefer alternative substrates for oxidation, a critical finding for understanding the mechanisms of lipotoxicity. nih.govvanderbilt.edu
Lipid Homeostasis and Remodeling
Lipid homeostasis involves the balance between lipid synthesis, storage, and degradation. The incorporation of Sodium Palmitate-¹³C₈ into various lipid classes is a key method for studying the kinetics of these processes.
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. nih.gov The synthesis of TAG from fatty acids occurs via the glycerol-3-phosphate pathway, which involves the sequential acylation of a glycerol (B35011) backbone. nih.gov Key intermediates in this pathway include lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG). nih.gov
By infusing subjects or incubating cells with ¹³C-palmitate, researchers can measure the rate of its incorporation into the DAG and TAG pools. This provides a direct measure of the rate of TAG synthesis and allows for the study of its turnover kinetics. A method has been developed to simultaneously measure both the concentration and the isotopic enrichment of individual DAG species in muscle tissue following an infusion of [U-¹³C]palmitate. nih.gov This allows for a precise understanding of how circulating fatty acids contribute to the synthesis of intracellular lipid signaling molecules and storage lipids. nih.gov
Studies in juvenile sandeel fed a diet enriched in ¹³C-palmitate demonstrated the utility of this approach for assessing the uptake, clearance, and metabolic turnover of specific fatty acids into the organism's total lipid pool. cdnsciencepub.com Similarly, in perfused rat lungs, the majority of utilized [U-¹⁴C]palmitate was recovered in lung phosphatidylcholines, demonstrating that a primary fate of exogenous palmitate is incorporation into structural and storage lipids rather than immediate oxidation. nih.gov
Phospholipid Synthesis and Incorporation of Labeled Palmitate
The incorporation of exogenous fatty acids into cellular membranes is a critical process for maintaining membrane integrity, signaling, and fluidity. Studies utilizing 13C-labeled palmitate have been instrumental in quantifying the dynamics of phospholipid synthesis. When cells or tissues are incubated with labeled palmitate, it is activated to its CoA derivative and can be directly incorporated into the glycerophospholipid backbone.
Research on human placental explants using 13C-labeled palmitic acid (¹³C-PA) demonstrated that this fatty acid is robustly channeled into the synthesis of major phospholipid classes. oup.com The study found that labeled phosphatidylcholines (PCs) and phosphatidylethanolamines were readily detected within the explants. oup.com Notably, the metabolic partitioning of freshly acquired fatty acids was shown to be dependent on the fatty acid type. For ¹³C-PA, the primary fate was incorporation into phosphatidylcholine, which accounted for a significant majority of the labeled lipids synthesized. oup.com
Similarly, in vivo studies in mice have shown that the liver actively incorporates labeled palmitate into phospholipids. researchgate.net Following administration of a [U-¹³C]-palmitate tracer, the liver showed significant incorporation into phosphatidylcholine. researchgate.net This highlights the liver's role not only in triglyceride synthesis but also in active phospholipid remodeling and synthesis using circulating fatty acids. researchgate.net In cancer cells, which have a high demand for membrane components to support rapid proliferation, exogenous labeled palmitate is also efficiently incorporated into structural glycerophospholipids. nih.gov These findings underscore the utility of labeled palmitate in tracking the biosynthesis and remodeling of key structural lipids in various physiological and pathological contexts. oup.comnih.gov
Table 1: Incorporation of ¹³C-Labeled Palmitate into Phospholipids in Human Placental Explants
This table illustrates the primary fate of labeled palmitic acid in placental tissue, highlighting its preferential incorporation into phosphatidylcholine.
| Lipid Class | Percentage of Total ¹³C-PA-Labeled Lipids | Key Finding | Source |
| Phosphatidylcholine (PC) | 74% | Primary destination for labeled palmitate | oup.com |
| Triacylglycerol (TAG) | - | Less favored pathway compared to PC for palmitate | oup.com |
| Phosphatidylethanolamine | Detected | Demonstrates broad use in phospholipid synthesis | oup.com |
Sphingolipid Biosynthesis and Metabolic Fate
Sphingolipids are a critical class of lipids involved in cell signaling, recognition, and membrane structure. The biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, making labeled palmitate an ideal tracer for this pathway. nih.govnih.gov Using [U-¹³C]palmitate allows researchers to follow the carbon skeleton of palmitate as it becomes the backbone of all de novo synthesized sphingolipids. nih.gov
Studies in various cell models, such as HEK293 cells, have detailed the incorporation of the ¹³C label into multiple sphingolipid species. nih.gov The labeled palmitate is utilized in two key steps: first, by serine palmitoyltransferase (SPT) to form the sphingoid base, and second, by ceramide synthases (CerS) to add the N-acyl chain. nih.gov This dual incorporation allows for the appearance of lipid species with the label in the base ([M+16]), the acyl chain ([M+16]), or both ([M+32]). nih.gov
Researchers have successfully quantified the de novo synthesis rates of key sphingolipids by measuring the appearance of these labeled species over time. For example, after incubating HEK293 cells with [U-¹³C]palmitic acid, the rates of de novo synthesis for C16:0-ceramide, C16:0-monohexosylceramide, and C16:0-sphingomyelin were determined. nih.gov These measurements are crucial for understanding how conditions like fatty acid oversupply, a hallmark of metabolic diseases, impact the production of bioactive sphingolipids like ceramides, which are implicated in insulin (B600854) resistance. nih.govnih.gov
Table 2: De Novo Sphingolipid Synthesis Rates in HEK293 Cells Using [U-¹³C]palmitate
Data represents the calculated rate of synthesis after correcting for the isotopic enrichment of the precursor C16:0-CoA pool. This demonstrates the quantitative power of stable isotope tracing in determining metabolic flux.
| Labeled Sphingolipid | Rate of Synthesis (pmol/h per mg protein) | Significance | Source |
| C16:0-Ceramide | 62 ± 3 | Central precursor for complex sphingolipids | nih.gov |
| C16:0-Monohexosylceramide | 13 ± 2 | Key component of glycosphingolipids | nih.gov |
| C16:0-Sphingomyelin | 60 ± 11 | Major phospholipid in cell membranes | nih.gov |
Acylcarnitine Formation and Intermediary Metabolism
Acylcarnitines are formed when fatty acids are esterified to carnitine, a necessary step for their transport into the mitochondria for β-oxidation. nih.gov Profiling acylcarnitines using ¹³C-labeled palmitate provides a direct window into the flux of fatty acids into oxidative pathways. nih.govamsterdamumc.nl This method has proven superior to older techniques for diagnosing inborn errors of fatty acid oxidation, as it generates characteristic labeled acylcarnitine profiles for specific enzyme deficiencies. nih.gov
By incubating cultured fibroblasts from patients with [U-¹³C]palmitic acid, researchers can analyze the resulting labeled acylcarnitines by mass spectrometry to pinpoint defects in the β-oxidation spiral. nih.govamsterdamumc.nl This stable isotope tracing approach allows for the unequivocal identification of patients with various fatty acid oxidation disorders. nih.gov
Furthermore, in vivo studies in mice using [U-¹³C]-palmitate have revealed significant tissue-specific differences in fatty acid oxidation. researchgate.net These studies showed that labeled acylcarnitines derived from the tracer were considerably higher in muscle compared to the liver. researchgate.netresearchgate.net This indicates that in a fasting state, skeletal muscle actively channels excess fatty acids towards oxidation, while the liver's production of acylcarnitines from long-chain fatty acids is comparatively negligible. researchgate.net The labeled palmitoylcarnitine (B157527) is the most prominent species found, directly reflecting the transport of the original tracer into the mitochondria for energy production. researchgate.net
Table 3: Tissue-Specific Distribution of ¹³C-Palmitate Derived Acylcarnitines in Fasting Mice
This table highlights the differential handling of fatty acids by muscle and liver, as revealed by tracing labeled palmitate into acylcarnitines.
| Tissue | Concentration of ¹³C-Acylcarnitines (nmol/g protein) | Interpretation | Source |
| Gastrocnemius Muscle | 0.95 ± 0.47 | High capacity for fatty acid oxidation | researchgate.net |
| Liver | 0.002 ± 0.001 | Negligible formation from long-chain fatty acids | researchgate.net |
| Plasma | 0.82 ± 0.18 nmol/L | Reflects whole-body fatty acid flux | researchgate.net |
Intercompartmental Carbon Flow and Substrate Partitioning within Cells and Tissues
A key advantage of using tracers like Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is the ability to map the partitioning of substrates between different metabolic fates and across different cellular and tissue compartments. This reveals how organisms and cells adapt to changing metabolic demands.
Studies in fasting mice provide a clear example of tissue-level substrate partitioning. researchgate.net When [U-¹³C]-palmitate was introduced, its fate diverged dramatically between the liver and skeletal muscle. In muscle, the labeled palmitate was primarily directed towards oxidation, as evidenced by the high levels of labeled acylcarnitines. researchgate.netresearchgate.net Conversely, in the liver, the labeled carbons were overwhelmingly incorporated into storage and structural lipids, with high concentrations of labeled triglycerides and phosphatidylcholines detected, and almost no labeled acylcarnitines. researchgate.net This demonstrates a fundamental division of labor: muscle oxidizes fatty acids for immediate energy needs, while the liver acts as a buffer, storing excess fatty acids as triglycerides. researchgate.net
Within a single cell, labeled palmitate can also trace the flow of carbon between compartments. In proliferating cells, carbon from fatty acid β-oxidation doesn't always complete the full canonical TCA cycle within the mitochondria. nih.gov Instead, ¹³C-labeled citrate, formed from the condensation of labeled acetyl-CoA and oxaloacetate, can be exported to the cytosol. nih.gov In the cytosol, this citrate is cleaved to produce acetyl-CoA for processes like de novo lipogenesis, with the remaining carbon returning to the mitochondria as malate. nih.gov This "non-canonical" pathway, which can be effectively traced with labeled palmitate, illustrates the dynamic intercompartmental flow of carbon that supports the specific metabolic needs of different cell types, such as the demand for lipid synthesis in cancer cells. nih.govnih.gov
Investigations into Organ Specific and Cellular Metabolic Phenotypes Utilizing 13c Palmitate Tracers
Cardiac Metabolism and Myocardial Bioenergetics
The heart relies heavily on fatty acid oxidation for its continuous energy demands. researchgate.net Studies utilizing isotopically labeled palmitate have been instrumental in quantifying myocardial fatty acid metabolism. Research involving the infusion of [1-¹⁴C]palmitate in humans has provided valuable data on the heart's handling of this key substrate. These investigations measure the extraction of labeled palmitate from the arterial blood and the subsequent appearance of ¹⁴CO₂ in the coronary sinus blood, representing the portion of the fatty acid that has been oxidized.
In a study involving both healthy volunteers and patients with ischemic heart disease, a significant portion of the palmitate extracted by the myocardium was found to undergo rapid oxidation. nih.gov The data demonstrated that a high percentage (84% ± 17%) of the palmitate taken up by the heart muscle was quickly metabolized for energy. nih.gov There was a strong positive correlation between the arterial concentration of palmitate and the amount that was oxidized by the myocardium, indicating that the heart's consumption of this fatty acid is partly dependent on its availability in the circulation. nih.gov
Interestingly, the study also revealed differences between the healthy subjects and those with ischemic heart disease. The difference between the isotopic and chemical extraction ratios of palmitate was significantly greater in the patients with heart disease, suggesting an alteration in the metabolic fate of fatty acids within the diseased myocardium. nih.gov
Below is a data table summarizing key findings from a study on myocardial palmitate metabolism.
| Parameter | Healthy Volunteers | Ischemic Heart Disease Patients |
| Myocardial Palmitate Oxidation (% of uptake) | 84 ± 17% | - |
| Correlation (Arterial Level vs. Oxidation) | r = 0.82 (p < 0.001) | - |
| Isotopic vs. Chemical Extraction Difference | 6 ± 2 nmol/ml | 12 ± 4 nmol/ml |
Data adapted from a study using [1-¹⁴C]palmitate. nih.gov
Hepatic Lipid Metabolism and Storage Mechanisms
The liver is a central hub for lipid metabolism, responsible for synthesizing, storing, and distributing lipids throughout the body. Using [U-¹³C]-palmitate as a tracer in animal models has elucidated the liver's role in buffering excess fatty acids from the circulation, particularly during periods of fasting. numberanalytics.com
In a study conducted on fasting mice, a bolus of [U-¹³C]-palmitate was administered intravenously, and the distribution of the tracer was analyzed in various tissues. numberanalytics.com The results showed that a significant amount of the labeled palmitate was rapidly taken up by the liver. Ten minutes after the injection, the concentration of the tracer in the liver was substantially higher than in skeletal muscle. numberanalytics.com
Furthermore, the study traced the metabolic fate of the labeled palmitate within the liver. The bulk of the tracer was incorporated into hepatic triglycerides and, to a lesser extent, phosphatidylcholines. numberanalytics.com This demonstrates the liver's high capacity for esterifying free fatty acids into more complex lipids for storage, thereby preventing the potentially toxic effects of elevated circulating free fatty acids. numberanalytics.com
The table below presents data on the distribution and incorporation of [U-¹³C]-palmitate in the liver of fasting mice.
| Parameter | Measurement |
| Free [U-¹³C]-palmitate in Liver (10 min post-injection) | 39 ± 12 nmol/g protein |
| [U-¹³C]-palmitate incorporated into Triglycerides | 511 ± 160 nmol/g protein |
| [U-¹³C]-palmitate incorporated into Phosphatidylcholine | 58 ± 9 nmol/g protein |
Data from a study in fasting mice. numberanalytics.com
Skeletal Muscle Fatty Acid Utilization and Intramuscular Lipid Pools
Skeletal muscle is a major site of fatty acid oxidation, particularly during exercise and fasting. Intramuscular triglycerides serve as a local energy reserve. Studies using [U-¹³C]palmitate have been crucial in understanding the dynamics of fatty acid uptake, oxidation, and storage within skeletal muscle.
One study investigated the fate of [U-¹³C]palmitate extracted by the forearm muscle in healthy individuals and those with type 2 diabetes. nih.gov In healthy control subjects, a significant portion of the labeled palmitate taken up by the muscle was oxidized, as evidenced by the release of ¹³CO₂. nih.gov Additionally, some of the labeled carbon was incorporated into and released as ¹³C-glutamine, another product of metabolic activity. nih.gov
In contrast, in individuals with type 2 diabetes, there was no detectable release of ¹³CO₂ or ¹³C-glutamine from the muscle, despite a significant uptake of the labeled palmitate. nih.gov This finding suggests a potential impairment in the ability of skeletal muscle to oxidize fatty acids in individuals with type 2 diabetes, which may contribute to the accumulation of intramuscular lipids and insulin (B600854) resistance. nih.gov
The following table summarizes the release of ¹³C-labeled oxidation products from skeletal muscle in control subjects.
| ¹³C-Labeled Product Released | Percentage of ¹³C Uptake from Labeled Palmitate |
| ¹³CO₂ | 15% |
| ¹³C-Glutamine | 6% |
Data from a study in healthy control subjects. nih.gov
Another study in rats using [U-¹³C]palmitate infusion provided insights into the synthesis of intramuscular triglycerides. The fractional synthesis rates of these triglycerides were measured in different muscle types, demonstrating that plasma free fatty acids are a direct precursor for their formation. escholarship.org
Adipose Tissue Lipid Dynamics and Release Mechanisms
Adipose tissue is the primary site for long-term energy storage in the form of triglycerides. The release of fatty acids from adipose tissue, a process known as lipolysis, is a critical mechanism for providing energy to other tissues during times of need. Stable isotope tracers, including [U-¹³C]palmitate, are used to measure the rate of appearance of fatty acids in the plasma, which reflects adipose tissue lipolysis. researchgate.net
The methodology involves a continuous intravenous infusion of the labeled palmitate. researchgate.net As the labeled tracer enters the bloodstream, it mixes with and is diluted by the unlabeled palmitate being released from adipose tissue. By measuring the isotopic enrichment of plasma palmitate at a steady state, researchers can calculate the rate of appearance of endogenous palmitate. researchgate.net This rate of appearance is equivalent to the flux or turnover rate of palmitate in the circulation. mit.edu
To obtain the total free fatty acid flux, the rate of appearance of palmitate is adjusted for its proportional contribution to the total concentration of free fatty acids in the plasma. biorxiv.org This approach has been instrumental in understanding how various physiological states, such as fasting, exercise, and different disease conditions, regulate the mobilization of fatty acids from adipose tissue stores. nomuraresearchgroup.com
Metabolic Reprogramming in Defined Cellular Models (e.g., cancer cell metabolism, specific cell lines)
Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. While de novo fatty acid synthesis is a known hallmark of many cancers, studies using isotopic palmitate tracers have revealed that cancer cells also robustly incorporate and remodel exogenous fatty acids. escholarship.orgnih.gov
An investigation using an isotopic fatty acid labeling strategy in a panel of human cancer cell lines demonstrated that exogenous palmitate is incorporated into a wide array of complex lipids. escholarship.org These include structural lipids essential for membrane formation, such as glycerophospholipids and sphingolipids, as well as oncogenic signaling lipids that can promote cancer progression. escholarship.org
The study found that more aggressive cancer cells exhibited increased incorporation of exogenous palmitate into these complex lipids. escholarship.org Conversely, the incorporation of palmitate into pathways of fatty acid oxidation was reduced in these aggressive cancer cells, suggesting a metabolic shift away from energy production and towards the synthesis of building blocks and signaling molecules to fuel their malignancy. escholarship.org
The table below lists some of the lipid classes into which exogenous labeled palmitate was incorporated in cancer cells.
| Lipid Category | Examples of Labeled Lipids |
| Glycerophospholipids | Phosphatidylcholines (PC), Phosphatidic acids (PA), Phosphatidylethanolamines (PE) |
| Sphingolipids | Ceramides, Sphingomyelins (SM) |
| Neutral Lipids | Triacylglycerols (TAG), Diacylglycerols (DAG) |
| Ether Lipids | Alkyl PCs, Alkyl PEs, Platelet Activating Factor (PAF) |
Adapted from a study on exogenous palmitate metabolism in cancer cells. escholarship.org
Platelet Metabolism and Its Alterations in Storage Lesion
Platelets are essential for hemostasis, and their metabolic state is crucial for their function. During storage, platelets undergo a series of detrimental changes known as the platelet storage lesion (PSL), which can impair their viability and efficacy upon transfusion. creative-proteomics.com Metabolic tracing studies using ¹³C-labeled substrates, including [¹³C₁₆]-palmitate, have been employed to investigate the metabolic defects that arise during storage.
A study analyzing the metabolism of fresh, viable, and expired platelets found storage-related defects in the incorporation of acetyl-CoA derived from palmitate. Acetyl-CoA is a central metabolic intermediate that fuels the Krebs cycle for energy production. The reduced incorporation of carbon from labeled palmitate into acetyl-CoA in expired platelets indicates a decline in their ability to utilize fatty acids for energy.
Furthermore, the study observed that the amount of carbon derived from palmitate that entered the Krebs cycle, as measured by its incorporation into succinyl-CoA, was also reduced over the storage period. These findings highlight a progressive decline in fatty acid metabolism as a key component of the platelet storage lesion, which likely contributes to the loss of platelet quality and function over time.
| Metabolic Intermediate | Observation in Expired Platelets |
| Acetyl-CoA (from ¹³C-palmitate) | Reduced incorporation |
| Succinyl-CoA (from ¹³C-palmitate) | Reduced incorporation |
Findings from a study on metabolic defects in platelet storage lesion.
Advanced Methodological Considerations and Future Research Trajectories
Addressing Confounding Factors in Isotopic Tracing:
Metabolite Recycling and Recirculation
A significant challenge in interpreting data from 13C-palmitate tracing studies is the phenomenon of metabolite recycling and recirculation. Once the labeled palmitate is metabolized, the 13C atoms can be incorporated into various other molecules which can then re-enter metabolic pathways, potentially diluting the isotopic enrichment of the original tracer pool and complicating the calculation of metabolic fluxes.
One key aspect of this is the concept of a "futile cycle," where fatty acids released from triglycerides are re-esterified without entering the bloodstream. This intracellular recycling can be distinguished from extracellular recycling, where fatty acids enter the circulation before being re-esterified. metsol.com The rate of fatty acid oxidation can be estimated by infusing a 13C-labeled fatty acid and measuring the appearance of 13CO2 in expired breath. metsol.com However, a correction factor is needed to account for the retention of 13CO2 in the body's bicarbonate pool. metsol.combioscientifica.com
Furthermore, the release of 13C-labeled oxidation products can differ between tissues and metabolic states. For instance, in individuals with type 2 diabetes, the release of 13C-labeled oxidation products from muscle during β-adrenergic stimulation is diminished compared to healthy controls, despite significant uptake of the labeled palmitate. nih.gov This suggests altered fatty acid handling, with a greater proportion potentially being stored in intramuscular triglyceride stores or entering the liver. nih.govdiabetesjournals.org The recycling of endogenous CO2, where 13CO2 produced from the metabolism of a labeled substrate is reincorporated into other metabolites, can also be substantial in vivo and needs to be considered for accurate flux analysis. nih.gov
Metabolite Pool Size Dynamics and Compartmentalization
The size and turnover of various metabolite pools can significantly impact the interpretation of isotopic labeling data. For accurate metabolic flux analysis, it's crucial to account for the dynamics of these pools. nih.gov The time required for intracellular metabolites to reach a constant labeling state, known as isotopic steady state, is dependent on the turnover rate of the metabolite pool. nih.gov
A major consideration is the compartmentalization of metabolites within different cellular organelles, such as the cytosol and mitochondria. nih.gov For example, when using [U-13C]palmitate to study sphingolipid biosynthesis, it is important to consider the isotopic enrichment of the precursor pool, palmitoyl-CoA, as well as its subsequent elongation, desaturation, and incorporation into different sphingolipid species. nih.gov
The analysis of labeling kinetics combined with measurements of metabolite pool sizes can reveal important insights into metabolic pathways. For example, in studies of C4 photosynthesis in maize, combining isotopomer distribution with pool size information allowed for the calculation of the amount of 13C in each metabolite over time. nih.gov This approach revealed concentration gradients driving the intercellular movement of metabolites. nih.gov However, accurately measuring and modeling these compartmentalized pools remains a significant challenge in metabolic research. nih.gov
Resolution of Overlapping Resonance Signals in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing lipid composition and fatty acid unsaturation. nih.govnih.gov However, a major limitation is the overlapping of signals in 1H-NMR spectra and the low natural abundance of 13C, which can make it difficult to distinguish between different lipid species. nih.gov
High-resolution NMR techniques, including 13C-NMR, can help to overcome these challenges. nih.gov By taking advantage of the wide spectral range of 13C MRS, many carbon signals in lipids can be detected separately, allowing for the analysis of body fat composition and the effects of different diets. nih.gov Advanced 2D NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), can further increase spectral resolution, allowing for the assignment of specific signals to different unsaturated fatty acid acyl chains. nih.gov For instance, semiselective 2D 1H-13C HSQC has been used to analyze individual or discrete groups of unsaturated fatty acids in lipid mixtures. nih.gov
Despite these advances, signal overlap can still be an issue, particularly in complex biological samples. nih.gov Uniform 13C-isotope labeling of the biological system under study can enhance sensitivity and improve signal-to-noise ratios, making it more feasible to acquire high-quality spectra in a reasonable timeframe, especially for in vivo experiments. nih.gov Additionally, computational methods and advanced pulse sequences, such as those involving multiple solvent signal presaturation, can be employed to suppress strong solvent signals and improve the detection of weak metabolite signals. researchgate.netrsc.org
Integration of 13C-Palmitate Tracing with Multi-Omics Approaches (e.g., lipidomics, metabolomics, proteomics)
To gain a more comprehensive understanding of metabolic regulation, it is increasingly important to integrate data from 13C-palmitate tracing with other "omics" technologies, such as lipidomics, metabolomics, and proteomics. This multi-omics approach allows for a more holistic view of how changes in fatty acid metabolism are linked to broader alterations in the cellular landscape.
By combining 13C-labeled palmitate tracing with metabolomics and lipidomics analyses, researchers can track the fate of free fatty acids into various lipid classes and metabolic intermediates. researchgate.netthieme-connect.com For example, a study using [U-13C]-palmitate in fasting mice revealed that excess fatty acids are preferentially incorporated into acylcarnitines in muscle and into triglycerides and other lipids in the liver. researchgate.netthieme-connect.com This tracer study confirmed the liver's role as a key buffer for excess circulating fatty acids during fasting. thieme-connect.com
Integrating proteomics data can further elucidate the mechanisms underlying observed metabolic changes. By identifying and quantifying changes in protein expression, researchers can pinpoint the enzymes and transporters involved in the altered metabolic pathways. This integrated approach can provide deeper insights into the metabolic programs of cells and tissues. nih.gov For instance, in studies of insulin (B600854) resistance, combining stable isotope tracers with biochemical analyses of muscle biopsies has allowed for the characterization of fatty acid handling in different insulin-resistant phenotypes. cambridge.org
Development of Novel Non-Invasive 13C-MRS Imaging Techniques for In Vivo Metabolic Assessment
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that allows for the in vivo detection of metabolic changes without the use of ionizing radiation. nih.gov 13C MRS, in particular, is a powerful tool for studying lipid metabolism and can be used to monitor the effects of diet and disease on body fat composition. nih.gov
One of the challenges of direct 13C MRS is its relatively low sensitivity. nih.gov To overcome this, indirect methods, such as 1H-observed, 13C-edited MRS (also known as POCE), have been developed. nih.gov These techniques offer the sensitivity and localization capabilities of 1H-MRS while selectively detecting 13C-labeled molecules. nih.gov
Recent advancements in MRS technology are paving the way for new applications in metabolic research. For example, hyperpolarized 13C MRI is an emerging technique that can provide real-time, dynamic information about metabolic fluxes in vivo. mdpi.com This technology has the potential to revolutionize the non-invasive assessment of cardiac metabolism in both healthy and diseased states. mdpi.com Further development of these non-invasive imaging techniques will be crucial for translating findings from basic research into clinical practice.
Application in Complex Biological Systems and Disease Models (e.g., fasting, exercise, specific metabolic dysregulations)
13C-palmitate tracing has been widely applied to study fatty acid metabolism in a variety of complex biological systems and disease models, providing valuable insights into metabolic regulation under different physiological and pathological conditions.
In studies of fasting and exercise , 13C-labeled palmitate has been used to trace the fate of fatty acids in different tissues. For example, research in fasting mice has shown that the muscle, rather than the liver, is primarily responsible for the increase in plasma long-chain acylcarnitines. researchgate.netthieme-connect.com Studies on the acute effects of endurance exercise have revealed tissue-specific differences in fatty acid handling, with the liver showing high lipid storing activity immediately after exercise, while muscle directs fatty acids towards oxidation. researchgate.net
In the context of metabolic dysregulations such as obesity and type 2 diabetes, 13C-palmitate tracing has been instrumental in characterizing altered fatty acid metabolism. Studies in individuals with type 2 diabetes have shown differences in the handling of fatty acids in skeletal muscle compared to healthy controls. nih.gov Specifically, a lack of release of 13C-labeled oxidation products from diabetic muscle suggests increased incorporation of palmitate into intramuscular triglyceride stores. nih.govdiabetesjournals.org Furthermore, combining 13C-palmitate tracers with other stable isotopes has allowed for the detailed investigation of skeletal muscle fatty acid metabolism in different insulin-resistant states. cambridge.org
Innovations in Data Processing, Visualization, and Kinetic Modeling Software for Enhanced Tracer Analysis
The use of stable isotope tracers like Sodium palmitate-2,4,6,8,10,12,14,16-13C8 has become a cornerstone in metabolic research, enabling detailed investigation of fatty acid metabolism. nih.gov The evolution of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR), has necessitated parallel advancements in software for data processing, visualization, and kinetic modeling. nih.govnih.gov These innovations are critical for translating complex raw data into meaningful biological insights.
Stable isotope tracing is a powerful method for exploring the biochemical pathways and dynamics within biological systems. nih.gov By introducing molecules labeled with stable isotopes, such as the 13C in this compound, researchers can track the journey of these labeled atoms through various metabolic processes. nih.gov This provides valuable information on nutrient utilization, energy production, and biosynthesis. nih.gov
The analysis of data from experiments using 13C-labeled fatty acids involves tracking the incorporation of the 13C label into downstream metabolites. For instance, the metabolism of labeled palmitate through β-oxidation generates M+2 isotopologues of TCA cycle intermediates in the first cycle, with further increases in subsequent cycles. nih.gov
A variety of software tools have been developed to facilitate the analysis of stable isotope tracing data. nih.gov These tools offer functionalities ranging from the identification of labeled compounds to the quantification of isotopic enrichment and metabolic flux analysis. nih.gov
Interactive Table 1: Software for Stable Isotope Tracer Analysis
| Software | Key Features | Primary Application | Reference |
|---|---|---|---|
| X13CMS | An extension of XCMS, it identifies isotopologue groups for labeled compounds and can analyze various isotope labels beyond 13C. | Global analysis of 13C enrichment in metabolites. | nih.gov |
| Escher-Trace | A web-based tool that corrects for natural isotope abundance, generates publication-quality graphs, and visualizes data within metabolic pathway maps. | Analysis and visualization of single tracer studies, particularly with GC-MS data. | escholarship.org |
| MetTracer | Facilitates the analysis of high-resolution mass spectrometry data for stable isotope tracing. | Metabolomics data analysis. | nih.gov |
| DynaMet | A tool for the analysis of metabolic labeling experiments. | Kinetic flux analysis. | nih.gov |
| geoRge | A software for the analysis of 13C enrichment in metabolites. | Stable isotope tracing data analysis. | nih.gov |
| HiResTEC | Designed for the analysis of high-resolution mass spectrometry data in tracer experiments. | Metabolomics data analysis. | nih.gov |
The visualization of stable isotope tracing data is crucial for interpreting complex metabolic changes. Innovations in this area aim to present data in an intuitive and context-rich manner. For example, Escher-Trace allows users to overlay their labeling data directly onto metabolic pathway maps, providing a clear visual representation of metabolic flux. escholarship.org Another common visualization technique is the use of isotope biplots, which can help in distinguishing between different metabolic states based on the isotopic ratios of different metabolites. sethnewsome.org
Kinetic modeling is essential for moving beyond static snapshots of metabolite concentrations to understanding the dynamic rates of metabolic pathways. nih.gov By applying mathematical models to the time-course data of isotope labeling, researchers can quantify metabolic fluxes. For studies involving fatty acid metabolism, this can include modeling the rates of fatty acid uptake, oxidation, and incorporation into complex lipids. nih.gov The development of more sophisticated models, such as those that can account for postprandial metabolic changes, represents a significant area of advancement. nih.gov
Future research is directed towards integrating multi-omics data with stable isotope tracing to gain a more holistic understanding of metabolic regulation. Furthermore, the development of novel tracers and the continuous improvement of analytical instrumentation and data analysis software will further expand the capabilities of metabolic research. nih.govnih.gov The refinement of non-invasive imaging techniques based on NMR principles also holds promise for in vivo metabolic studies. nih.gov
Q & A
Q. How can researchers verify the isotopic purity and chemical stability of Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 in experimental setups?
Methodological Answer:
- Isotopic Purity Verification : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to quantify 13C and deuterium enrichment. For example, GC-MS can detect mass shifts (e.g., M+10 for 13C8) and confirm isotopic distribution .
- Stability Testing : Incubate the compound under experimental conditions (e.g., pH, temperature) and analyze degradation products via high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Ensure storage at -20°C in inert atmospheres to prevent oxidation .
Q. What standardized protocols exist for conjugating Sodium Palmitate-13C8 to albumin in cell culture studies?
Methodological Answer:
- Conjugation Protocol : Dissolve 2.5 mM Sodium Palmitate-13C8 in 150 mM NaCl at 70°C, then mix with 0.34 mM fatty acid-free bovine serum albumin (BSA) at 37°C. Filter sterilize and validate binding efficiency using ultrafiltration or fluorescence-based assays .
- Quality Control : Measure unbound palmitate via radiolabeled tracers or colorimetric assays (e.g., acyl-CoA synthetase activity) to ensure >95% conjugation .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) using Sodium Palmitate-13C8 resolve contradictions in lipid oxidation data across different cell models?
Methodological Answer:
- Experimental Design :
- Treat cells with [U-13C16]-palmitate-BSA complexes under controlled oxygen consumption rates (OCR).
- Extract lipids and analyze 13C enrichment in triacylglycerides (TAG) via LC-MS.
- Normalize data to cell number and mitochondrial DNA content to account for metabolic heterogeneity .
- Data Interpretation : Use computational tools (e.g., Isotopomer Network Compartmental Analysis) to model flux discrepancies. For example, in cancer cells, conflicting β-oxidation rates may arise from CPT1C-mediated senescence pathways .
Q. What experimental strategies mitigate variability in lipid ROS measurements during Sodium Palmitate-induced ferroptosis studies?
Methodological Answer:
Q. How can researchers design isotope tracing experiments to study Sodium Palmitate-13C8 incorporation into cardiac TAG pools under ischemic stress?
Methodological Answer:
- Protocol :
- Perfuse isolated hearts with Krebs-Henseleit buffer containing 0.4 mM [13C8]-palmitate and 5 mM glucose.
- Acquire 13C-NMR spectra during reperfusion to track TAG synthesis rates.
- Freeze-clamp tissue for LC-MS analysis of 13C-enriched TAG species .
- Data Normalization : Express incorporation rates as nmol 13C-TAG/mg protein/min and correlate with SERCA1 overexpression levels to account for metabolic efficiency differences .
Guidelines for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
